

# The Role of ARL67156 in ATP and ADP Metabolism: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ARL67156**

Cat. No.: **B15611179**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Extracellular adenosine triphosphate (ATP) and its hydrolysis product, adenosine diphosphate (ADP), are critical signaling molecules involved in a vast array of physiological processes through the activation of purinergic P2 receptors. The concentration and duration of action of these nucleotides are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. **ARL67156**, also known as FPL 67156 (6-N,N-Diethyl-D- $\beta$ , $\gamma$ -dibromomethylene adenosine triphosphate), is a key pharmacological tool used to investigate the roles of these enzymes and the broader implications of purinergic signaling. This technical guide provides an in-depth overview of the mechanism of action of **ARL67156**, its impact on ATP and ADP metabolism, and detailed experimental protocols for its study.

## Mechanism of Action of ARL67156

**ARL67156** is a synthetic, non-hydrolysable analog of ATP.<sup>[1]</sup> Its primary mechanism of action is the competitive inhibition of certain ecto-ATPases, thereby preventing the degradation of extracellular ATP.<sup>[1][2]</sup> By substituting the  $\beta$ , $\gamma$ -oxygen atom of the triphosphate chain with a dibromomethylene group, the molecule becomes resistant to cleavage by ectonucleotidases.<sup>[3]</sup> This structural modification allows **ARL67156** to bind to the active site of these enzymes without being broken down, thus blocking the hydrolysis of natural substrates like ATP.

**ARL67156** is not a universal ecto-ATPase inhibitor. Its inhibitory activity is specific to a subset of these enzymes, primarily the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.

## Impact on ATP and ADP Metabolism

The primary consequence of **ARL67156** administration in a biological system is the potentiation of ATP-mediated signaling.<sup>[5]</sup> By inhibiting the enzymatic breakdown of ATP to ADP and subsequently to adenosine monophosphate (AMP), **ARL67156** effectively increases the local concentration and prolongs the half-life of extracellular ATP.<sup>[1][6][7]</sup> This leads to enhanced activation of P2 receptors, which can have significant downstream effects on cellular function.<sup>[5]</sup>

Interestingly, studies have shown that **ARL67156** can have a more pronounced inhibitory effect on the degradation of ADP compared to ATP in certain tissues, such as murine colonic muscles.<sup>[8][9]</sup> This suggests that in some contexts, the observed physiological effects of **ARL67156** may be due to the accumulation of ADP rather than ATP.<sup>[8][9]</sup> This differential inhibition is a critical consideration for researchers when interpreting experimental results.

The inhibition of ecto-ATPases by **ARL67156** has been shown to enhance various physiological responses, including sympathetic neurotransmission and smooth muscle contraction.<sup>[5]</sup>

## Quantitative Data on ARL67156 Inhibition

The inhibitory potency of **ARL67156** varies depending on the specific ectonucleotidase. The following tables summarize the available quantitative data on the inhibition of human and mouse ectonucleotidases by **ARL67156**.

| Human Ectonucleotidase      | Inhibition Type | K <sub>i</sub> (μM)      |
|-----------------------------|-----------------|--------------------------|
| NTPDase1 (CD39)             | Competitive     | 11 ± 3 <sup>[1][2]</sup> |
| NTPDase3                    | Competitive     | 18 ± 4 <sup>[1][2]</sup> |
| NPP1                        | Competitive     | 12 ± 3 <sup>[1][2]</sup> |
| Ecto-5'-nucleotidase (CD73) | Weak Inhibition | -                        |

| Mouse Ectonucleotidase | Inhibition Status                                             |
|------------------------|---------------------------------------------------------------|
| NTPDase1               | Partially but significantly inhibited at 50-100 $\mu$ M[1][2] |
| NTPDase3               | Partially but significantly inhibited at 50-100 $\mu$ M[1][2] |
| NTPDase8               | Weak inhibitor, especially on ADPase activity[1]              |

Note: **ARL67156** is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][2]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **ARL67156** and a typical experimental workflow for studying its effects.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release and extracellular metabolism of ATP by ecto-nucleotidase eNTPDase 1-3 in hypothalamic and pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of ARL67156 in ATP and ADP Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15611179#the-role-of-arl67156-in-atp-and-adp-metabolism\]](https://www.benchchem.com/product/b15611179#the-role-of-arl67156-in-atp-and-adp-metabolism)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)